Brolamfetamine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la brolamfétamine implique plusieurs étapes. La matière de départ est généralement le 2,5-diméthoxybenzaldéhyde, qui subit une bromination pour former le 2,5-diméthoxy-4-bromobenzaldéhyde. Cet intermédiaire est ensuite soumis à une amination réductrice avec du nitroéthane pour former la 2,5-diméthoxy-4-bromoamphétamine .

Méthodes de production industrielle

Les méthodes de production industrielle de la brolamfétamine ne sont pas bien documentées en raison de sa classification comme substance contrôlée. Les principes généraux de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles et des techniques de purification, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

La brolamfétamine subit diverses réactions chimiques, notamment :

Oxydation : La brolamfétamine peut être oxydée pour former des quinones correspondantes.

Réduction : Les réactions de réduction peuvent convertir la brolamfétamine en ses dérivés d'amine correspondants.

Substitution : Les réactions de substitution électrophile aromatique peuvent se produire sur le noyau aromatique.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les agents halogénants comme le brome et les agents chlorants sont couramment utilisés.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent diverses amphétamines substituées et leurs dérivés, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La brolamfétamine est souvent utilisée dans la recherche scientifique pour étudier la sous-famille des récepteurs de la sérotonine, en particulier le récepteur 5-HT2A . Sa sélectivité pour ces récepteurs en fait un outil précieux pour comprendre les mécanismes des effets psychédéliques et pour développer des agents thérapeutiques potentiels pour les troubles psychiatriques .

Mécanisme d'action

La brolamfétamine agit comme un agoniste partiel au niveau des récepteurs 5-HT2A, 5-HT2B et 5-HT2C . Ses effets psychédéliques sont principalement médiés par ses propriétés agonistes au niveau du récepteur 5-HT2A. Le composé interagit également avec le récepteur 1 associé aux amines traces (TAAR1), contribuant à son profil pharmacologique global .

Applications De Recherche Scientifique

Brolamfetamine is often used in scientific research to study the serotonin receptor subfamily, particularly the 5-HT2A receptor . Its selectivity for these receptors makes it a valuable tool for understanding the mechanisms of psychedelic effects and for developing potential therapeutic agents for psychiatric disorders .

Mécanisme D'action

Brolamfetamine acts as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Its psychedelic effects are primarily mediated through its agonistic properties at the 5-HT2A receptor. The compound also interacts with the trace amine-associated receptor 1 (TAAR1), contributing to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Composés similaires

2,5-diméthoxy-4-iodoamphétamine (DOI) : Une autre amphétamine psychédélique ayant des effets similaires mais des affinités réceptorielles différentes.

2,5-diméthoxy-4-méthylamphétamine (DOM) : Connu pour sa durée d'action plus longue et sa puissance plus élevée.

2,5-diméthoxy-4-éthylamphétamine (DOET) : Similaire en structure mais avec des propriétés pharmacologiques distinctes.

Unicité

La brolamfétamine est unique en raison de sa forte puissance et de sa sélectivité pour le récepteur 5-HT2A, ce qui en fait l'un des composés les plus puissants de sa classe. Son profil pharmacologique distinct et sa capacité à induire de profondes expériences psychédéliques le distinguent des autres composés similaires .

Activité Biologique

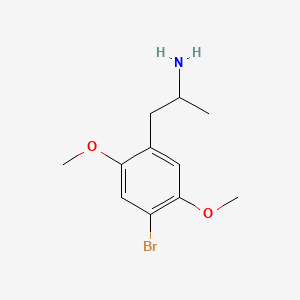

Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine (DOB), is a potent psychedelic compound synthesized in 1967 by Alexander Shulgin. It belongs to the substituted amphetamine class of phenethylamines and is characterized by its unique structural features, including a phenyl ring with methoxy substituents at the 2 and 5 positions and a bromine atom at the 4 position. This compound exhibits significant biological activity primarily through its interactions with serotonin receptors, particularly the 5-HT2A receptor.

This compound acts as an agonist at several serotonin receptors:

- 5-HT2A : Primarily responsible for its psychedelic effects, leading to alterations in consciousness and perception.

- 5-HT2B and 5-HT2C : Involved in mood regulation and potentially contributing to its stimulant properties.

The compound's action on these receptors results in profound sensory and cognitive changes, making it a subject of interest for both recreational use and scientific research into its therapeutic potential for mood disorders and anxiety.

Pharmacological Profile

This compound's pharmacological profile includes both psychedelic and stimulant properties. It has been shown to:

- Increase monoamine release.

- Inhibit monoamine oxidase activity.

- Cause vasoconstriction at high doses, leading to cardiovascular effects.

The duration of its effects can last up to 36 hours, which is significantly longer than many other psychedelics. This extended duration is attributed to its selective receptor binding and pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand this compound's unique characteristics, a comparative analysis with related compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 2C-B | Lacks methyl group at alpha carbon | Less potent than this compound; shorter duration |

| MDMA | Contains methylenedioxy group | Empathogenic effects; shorter duration |

| LSD | Indole structure | Stronger visual hallucinations; shorter duration |

| 2C-I | Iodine substitution | Similar psychedelic effects; distinct receptor affinity |

This compound's specific receptor selectivity distinguishes it from these compounds, highlighting its potential for unique therapeutic applications.

Case Studies and Research Findings

Recent studies have explored the effects of this compound in various contexts:

- Psychedelic Therapy : Research indicates that psychedelics like this compound may offer therapeutic benefits for mood disorders. A systematic review highlighted the efficacy of psychedelics in treating conditions such as depression and anxiety, emphasizing their potential when used in controlled settings with professional guidance .

- Adverse Effects : While this compound may have therapeutic potential, it can also lead to adverse psychiatric effects. A systematic review found cases of schizophrenia spectrum disorders linked to psychedelic use, including one case involving bromo-DMA (a related compound) that resulted in persistent psychotic symptoms after use .

- Long-term Effects : The duration of psychedelic experiences can vary significantly among individuals. Some studies suggest that while many users recover from acute effects within weeks, others may experience prolonged symptoms or flashbacks lasting months or even years .

Propriétés

IUPAC Name |

1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMWUTGUCAKGQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1OC)Br)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5050428 | |

| Record name | Brolamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64638-07-9, 32156-26-6 | |

| Record name | DOB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64638-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brolamfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dimethoxyamphetamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01484 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brolamfetamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROLAMFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.